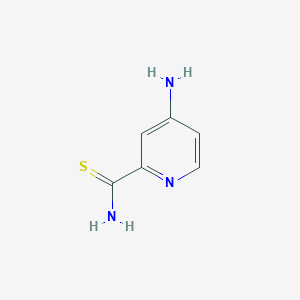

4-Aminopyridine-2-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-aminopyridine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUGYOHZVQQVEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40734493 | |

| Record name | 4-Aminopyridine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40734493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343641-19-9 | |

| Record name | 4-Aminopyridine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40734493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Aminopyridine 2 Carbothioamide

Established Reaction Pathways for the Synthesis of 4-Aminopyridine-2-carbothioamide

The synthesis of 4-aminopyridine-2-carbothioamide is not extensively documented in publicly available literature, with much of the information residing in patent documents and commercial supplier databases. However, established principles of organic synthesis allow for the postulation of reliable synthetic routes. A primary and logical pathway commences with a substitution reaction on a pre-functionalized pyridine (B92270) ring.

A plausible and commonly employed strategy for analogous structures involves the conversion of a nitrile group to a carbothioamide. This transformation is typically achieved by treating the corresponding nitrile with a source of hydrogen sulfide (B99878), such as sodium hydrosulfide (B80085) or by bubbling hydrogen sulfide gas through a solution of the nitrile in a suitable solvent, often in the presence of a base like ammonia (B1221849) or an amine. Therefore, a key intermediate for the synthesis of 4-aminopyridine-2-carbothioamide would be 4-aminopyridine-2-carbonitrile (B1290440) . sigmaaldrich.com

The synthesis of this nitrile intermediate can be approached from several angles. One common method starts with a halogenated pyridine, such as 2-chloro-4-aminopyridine . chemicalbook.comgoogle.com This intermediate can be synthesized through various reported procedures, including the nitration and subsequent reduction of 2-chloropyridine. chemicalbook.comgoogle.com The cyanation of 2-chloro-4-aminopyridine, typically using a cyanide salt like copper(I) cyanide in a high-boiling solvent such as DMF or NMP, would yield 4-aminopyridine-2-carbonitrile.

Alternatively, the synthesis can begin from isonicotinic acid, which is first converted to its N-oxide. chemicalbook.com Subsequent amination and chlorination steps, followed by a Hofmann degradation reaction, can also lead to the formation of 4-amino-2-chloropyridine. chemicalbook.com Another route involves the multi-step transformation of 2-acetamidopyridine. google.com

Once 4-aminopyridine-2-carbonitrile is obtained, the final step is the thionation of the nitrile group to the carbothioamide. This reaction is a standard transformation in heterocyclic chemistry.

Development of Novel and Green Synthetic Strategies for 4-Aminopyridine-2-carbothioamide

While traditional synthetic methods are effective, there is a continuous drive towards developing more environmentally friendly and efficient processes. For the synthesis of 4-aminopyridine-2-carbothioamide and its precursors, several modern approaches can be considered.

One area of development is the use of greener reagents and solvents. For instance, in the reduction of nitropyridine precursors, traditional methods often employ iron powder in acetic acid. semanticscholar.org While effective, this can lead to significant iron waste. Catalytic hydrogenation using catalysts like palladium on carbon offers a cleaner alternative. chemicalbook.com

Furthermore, advancements in cross-coupling reactions could provide more direct routes to the 4-aminopyridine-2-carbonitrile intermediate. For example, palladium-catalyzed cyanation reactions have become increasingly sophisticated, allowing for milder reaction conditions and broader substrate scopes.

Derivatization and Functionalization Strategies of the 4-Aminopyridine-2-carbothioamide Scaffold

The 4-aminopyridine-2-carbothioamide scaffold presents three primary sites for chemical modification: the pyridine nitrogen atom, the carbothioamide moiety, and the pyridine ring itself. nih.gov This versatility allows for the generation of a diverse library of compounds for various applications.

Chemical Modifications at the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring is a key site for functionalization. Electrophilic attack at this position is a common strategy. researchgate.net For instance, N-oxidation can be achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA), which can activate the pyridine ring for further substitutions. google.com

Quaternization of the pyridine nitrogen with alkyl halides is another facile modification. This introduces a positive charge and can significantly alter the electronic properties and solubility of the molecule. The resulting pyridinium (B92312) salts can then undergo further reactions. google.com

Structural Alterations at the Carbothioamide Moiety

The carbothioamide group is a rich hub for chemical transformations. The sulfur atom is nucleophilic and can react with electrophiles. For example, S-alkylation with alkyl halides can lead to the formation of isothiourea derivatives.

The carbothioamide can also participate in cyclization reactions to form various five- and six-membered heterocyclic rings. A common transformation is the reaction with α-haloketones or α-haloesters to form thiazole (B1198619) derivatives. researchgate.net For instance, reaction with an α-bromoketone would lead to the formation of a 2-(4-aminopyridin-2-yl)thiazole.

Furthermore, the carbothioamide can be converted into other functional groups. For example, it can be hydrolyzed to the corresponding carboxamide or reduced to an aminomethyl group. Oxidative cyclization of thioamides is a known method for the synthesis of 1,2,4-thiadiazoles. isres.org

| Starting Material | Reagent(s) | Product Type |

| 4-Aminopyridine-2-carbothioamide | α-Haloketone | 2-(4-Aminopyridin-2-yl)thiazole |

| 4-Aminopyridine-2-carbothioamide | Oxidizing Agent | 1,2,4-Thiadiazole derivative |

| 4-Aminopyridine-2-carbothioamide | Alkyl Halide | S-Alkyl Isothiourea derivative |

This table presents potential transformations based on the known reactivity of the carbothioamide group.

Substitutions on the Pyridine Ring System

The pyridine ring of 4-aminopyridine-2-carbothioamide can undergo electrophilic substitution, although the existing amino group can complicate the regioselectivity. The positions ortho and para to the amino group are activated towards electrophilic attack. However, the carbothioamide group is electron-withdrawing and will influence the substitution pattern.

Recent advances in C-H activation and functionalization offer powerful tools for the direct introduction of substituents onto the pyridine ring, avoiding the need for pre-functionalized starting materials. rsc.org Palladium-catalyzed C-H arylation, for example, could be used to introduce aryl groups at specific positions on the pyridine ring.

Skeletal editing of the pyridine ring itself is a more advanced and less common strategy but represents a frontier in synthetic chemistry. nih.gov Such transformations could potentially convert the pyridine core into other heterocyclic or carbocyclic systems.

Mechanistic Investigations of 4-Aminopyridine-2-carbothioamide Synthetic Processes

The mechanisms of the individual steps in the synthesis of 4-aminopyridine-2-carbothioamide are generally well-understood from the broader context of organic chemistry.

The conversion of 4-aminopyridine-2-carbonitrile to the carbothioamide with hydrogen sulfide likely proceeds through the initial nucleophilic attack of the hydrosulfide ion on the carbon of the nitrile group. This is followed by protonation to form a thioimidic acid intermediate, which then tautomerizes to the more stable carbothioamide.

In the derivatization reactions, the mechanism will depend on the specific transformation. For example, the formation of a thiazole from the reaction of the carbothioamide with an α-haloketone (the Hantzsch thiazole synthesis) involves the initial S-alkylation of the carbothioamide followed by an intramolecular cyclization and subsequent dehydration.

Mechanistic studies of novel synthetic methods, such as those employing photocatalysis or electrochemistry, would involve investigation of the radical intermediates and the catalytic cycles. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition states and reaction pathways of these complex transformations. nih.gov

Advanced Spectroscopic and Structural Elucidation of 4 Aminopyridine 2 Carbothioamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Aminopyridine-2-carbothioamide in solution. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each atom, allowing for a detailed stereochemical and conformational analysis.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Aminopyridine-2-carbothioamide is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the amino and carbothioamide functional groups. The chemical shifts (δ) of the pyridine ring protons are influenced by the electronic effects of the amino and carbothioamide substituents. The coupling patterns (multiplicity) and coupling constants (J) between adjacent protons would provide definitive evidence for their relative positions on the pyridine ring. The protons of the primary amine (NH₂) and the thioamide (CSNH₂) groups would likely appear as broad singlets, and their chemical shifts could be sensitive to solvent and temperature, which can be indicative of their involvement in hydrogen bonding and conformational exchange processes.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with distinct resonances for each unique carbon atom in the molecule. The chemical shifts of the pyridine ring carbons would be characteristic of a substituted aromatic system. The carbon of the carbothioamide group (C=S) is expected to resonate at a significantly downfield chemical shift, a characteristic feature of thiocarbonyl carbons. The positions of the signals for the carbon atoms attached to the amino group and the carbothioamide group would further confirm the substitution pattern of the pyridine ring.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unequivocally assigning all proton and carbon signals and in elucidating the complete connectivity of the molecule. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide insights into the spatial proximity of protons, which is crucial for determining the preferred conformation of the molecule in solution.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Aminopyridine-2-carbothioamide

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | 7.0 - 7.5 | - |

| H5 | 6.5 - 7.0 | - |

| H6 | 8.0 - 8.5 | - |

| NH₂ (amino) | 5.0 - 6.0 | - |

| NH₂ (thioamide) | 9.0 - 10.0 | - |

| C2 | - | 195 - 205 |

| C3 | - | 110 - 120 |

| C4 | - | 150 - 160 |

| C5 | - | 105 - 115 |

| C6 | - | 145 - 155 |

Note: The chemical shift values are predictions and may vary depending on the solvent and experimental conditions.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination of 4-Aminopyridine-2-carbothioamide and its Derivatives

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive information on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation and the intermolecular interactions that govern its crystal packing.

For 4-Aminopyridine-2-carbothioamide, a single-crystal X-ray diffraction study would reveal the planarity of the pyridine ring and the geometry of the amino and carbothioamide substituents. Of particular interest would be the C-N bond lengths of the amino group and the C-C and C-N bonds connecting the carbothioamide group to the pyridine ring, which can provide insights into the degree of electron delocalization.

Interactive Data Table: Key Crystallographic Parameters for a Hypothetical Crystal Structure of 4-Aminopyridine-2-carbothioamide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| β (°) | 105 |

| Volume (ų) | 780 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.45 |

Note: These are hypothetical values for illustrative purposes.

Advanced Mass Spectrometry Techniques for Structural Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For 4-Aminopyridine-2-carbothioamide, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which in turn allows for the confirmation of its elemental composition with high accuracy.

Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecule. The analysis of the resulting fragment ions can provide valuable structural information. Characteristic fragmentation pathways for this molecule might include the loss of the amino group, the thioamide group, or cleavage of the pyridine ring. The masses of these fragments would help to piece together the structure of the parent molecule.

Softer ionization techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), are particularly useful for obtaining the molecular ion peak with minimal fragmentation, which is crucial for confirming the molecular weight. These techniques, coupled with tandem mass spectrometry (MS/MS), can be used to induce fragmentation in a controlled manner, providing further structural details. Mass spectrometry is also a highly sensitive method for assessing the purity of a sample, as it can detect the presence of even trace amounts of impurities with different molecular weights.

Interactive Data Table: Expected Mass Spectrometry Data for 4-Aminopyridine-2-carbothioamide

| Ion | Expected m/z |

| [M+H]⁺ | 168.05 |

| [M-NH₂]⁺ | 152.02 |

| [M-CSNH₂]⁺ | 108.05 |

Note: The m/z values are calculated based on the monoisotopic masses of the most abundant isotopes.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Intermolecular Interactions

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

Infrared (IR) Spectroscopy: The IR spectrum of 4-Aminopyridine-2-carbothioamide would display characteristic absorption bands corresponding to the vibrational modes of its functional groups. The N-H stretching vibrations of the primary amino group and the thioamide group are expected to appear in the region of 3200-3500 cm⁻¹. The C=S stretching vibration of the carbothioamide group is a key diagnostic peak and is typically observed in the region of 1000-1250 cm⁻¹, although its position can be influenced by hydrogen bonding. The C-N stretching vibrations and the in-plane and out-of-plane bending vibrations of the pyridine ring would also give rise to a series of characteristic bands in the fingerprint region (below 1600 cm⁻¹). Shifts in the positions and changes in the shapes of these bands can provide evidence for intermolecular hydrogen bonding in the solid state.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=S stretching vibration is often strong in the Raman spectrum. The symmetric breathing modes of the pyridine ring are also typically strong Raman scatterers. By comparing the IR and Raman spectra, one can gain a more complete picture of the vibrational modes of the molecule, as some modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Interactive Data Table: Characteristic Vibrational Frequencies for 4-Aminopyridine-2-carbothioamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amino) | Stretching | 3300 - 3500 |

| N-H (Thioamide) | Stretching | 3100 - 3300 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=N, C=C (Ring) | Stretching | 1400 - 1600 |

| C=S | Stretching | 1000 - 1250 |

| N-H | Bending | 1550 - 1650 |

Note: These are general ranges and the exact positions of the peaks can vary.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are essential for the stereochemical analysis of chiral molecules. While 4-Aminopyridine-2-carbothioamide itself is achiral, the introduction of a stereocenter in its derivatives would render them chiral.

For a chiral derivative of 4-Aminopyridine-2-carbothioamide, ECD spectroscopy would be used to determine its absolute configuration. The ECD spectrum measures the differential absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter.

By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration of the chiral derivative can be unambiguously assigned. This technique is particularly valuable when single crystals suitable for X-ray diffraction are not available.

Computational and Theoretical Investigations of 4 Aminopyridine 2 Carbothioamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure, reactivity, and spectroscopic properties of molecules. While specific DFT studies on 4-Aminopyridine-2-carbothioamide are not extensively documented, research on analogous compounds like 2-ethylpyridine-4-carbothioamide provides a strong basis for theoretical predictions. researchgate.net

The electronic structure of 4-Aminopyridine-2-carbothioamide is characterized by the interplay between the electron-donating amino group and the electron-withdrawing carbothioamide group on the pyridine (B92270) ring. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more reactive. For a related compound, 2-ethylpyridine-4-carbothioamide, the HOMO-LUMO energy gap has been calculated, indicating that charge transfer occurs within the molecule. researchgate.net

Reactivity descriptors such as electronegativity, chemical hardness, and global softness can be derived from the HOMO and LUMO energies to predict the reactive sites of the molecule. The molecular electrostatic potential (MEP) surface is another valuable tool that visualizes the charge distribution and helps identify sites for electrophilic and nucleophilic attack. In similar pyridine derivatives, the nitrogen atom of the pyridine ring and the sulfur atom of the carbothioamide group are often the most electron-rich regions, making them susceptible to electrophilic attack. nih.gov

Theoretical spectroscopic properties, such as vibrational frequencies (FT-IR and Raman) and electronic absorption spectra (UV-Vis), can also be calculated using DFT. For 2-ethylpyridine-4-carbothioamide, calculated vibrational frequencies have shown good agreement with experimental data after appropriate scaling. researchgate.net This suggests that DFT can reliably predict the spectroscopic signatures of 4-Aminopyridine-2-carbothioamide. The calculated ¹H and ¹³C NMR chemical shifts, using methods like the Gauge-Including Atomic Orbital (GIAO) method, are also expected to align well with experimental values. researchgate.net

Table 1: Predicted Spectroscopic and Electronic Properties based on Analogous Compounds

| Property | Predicted Characteristic for 4-Aminopyridine-2-carbothioamide | Reference Analog |

| FT-IR | N-H stretching vibrations from the amino group; C=S and C-N stretching from the carbothioamide group; Pyridine ring vibrations. | 2-ethylpyridine-4-carbothioamide researchgate.net |

| UV-Vis | Electronic transitions involving π→π* and n→π* orbitals of the pyridine ring and carbothioamide group. | 2-ethylpyridine-4-carbothioamide researchgate.net |

| HOMO-LUMO Gap | Relatively small energy gap, indicating potential for charge transfer and chemical reactivity. | 2-ethylpyridine-4-carbothioamide researchgate.net |

| MEP Surface | Negative potential regions around the pyridine nitrogen and the sulfur atom of the thioamide group. Positive potential around the amino group hydrogens. | Pyridine derivatives nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including conformational changes and interactions with the surrounding environment, such as solvents. nih.gov For 4-Aminopyridine-2-carbothioamide, MD simulations can reveal the preferred conformations of the carbothioamide group relative to the pyridine ring. The rotational barrier around the C-C bond connecting the pyridine ring and the carbothioamide group can be determined, providing insight into the molecule's flexibility.

The interaction of 4-Aminopyridine-2-carbothioamide with solvent molecules is crucial for understanding its solubility and behavior in biological systems. MD simulations in explicit solvent models (e.g., water) can elucidate the formation of hydrogen bonds between the amino and carbothioamide groups and the solvent molecules. The radial distribution function (RDF) can be calculated from MD trajectories to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Molecular Docking and Chemoinformatics Studies of 4-Aminopyridine-2-carbothioamide with Potential Biomolecular Targets (in silico)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or a nucleic acid. nih.gov This method is instrumental in drug discovery for identifying potential drug targets and understanding the mechanism of action at a molecular level.

Given the structural features of 4-Aminopyridine-2-carbothioamide, several potential biomolecular targets can be hypothesized. The aminopyridine moiety is a known pharmacophore that targets ion channels. researchgate.net The carbothioamide group is present in a variety of compounds with diverse biological activities, including antimicrobial and anticancer effects. nih.govnih.gov

In silico docking studies of carbothioamide derivatives have been performed against various targets. For instance, carbothioamide-based pyrazoline analogs have been docked into the active site of DNA, suggesting a potential mechanism for their anticancer activity. nih.gov Similarly, other carbothioamide Schiff base complexes have been docked against targets like FLT3 kinase and BCL-2, which are relevant in cancer therapy. nih.gov Molecular docking studies of pyrazole-1-carbothioamide nucleosides have also identified cyclin-dependent kinase 2 (CDK2) as a potential target. researchgate.net

For 4-Aminopyridine-2-carbothioamide, potential targets for molecular docking studies could include:

Ion Channels: Based on the 4-aminopyridine (B3432731) scaffold. researchgate.net

Kinases: A common target for pyridine-containing compounds.

DNA and Associated Enzymes: Due to the presence of the carbothioamide group. nih.gov

Bacterial or Fungal Enzymes: Exploring potential antimicrobial activity.

Chemoinformatics studies can further analyze the drug-likeness of 4-Aminopyridine-2-carbothioamide based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, often guided by rules such as Lipinski's rule of five.

Table 2: Potential Biomolecular Targets for 4-Aminopyridine-2-carbothioamide based on Analog Studies

| Potential Target Class | Rationale based on Structural Moieties | Example from Analog Studies |

| Ion Channels | Presence of the 4-aminopyridine scaffold. | 4-Aminopyridine is a known potassium channel blocker. researchgate.net |

| Kinases | Pyridine ring is a common kinase inhibitor scaffold. | CDK2 identified as a target for pyrazole-1-carbothioamide nucleosides. researchgate.net |

| DNA | Carbothioamide derivatives have shown DNA binding. | Carbothioamide-based pyrazolines docked with DNA. nih.gov |

| Oncogenic Proteins | Carbothioamide complexes show anticancer activity. | BCL-2 targeted by carbothioamide Schiff base complexes. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for 4-Aminopyridine-2-carbothioamide Analogues (theoretical)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are used to predict the activity of new compounds and to guide the design of more potent analogs.

A QSAR study on a series of 4-Aminopyridine-2-carbothioamide analogues would involve synthesizing or computationally generating a set of related molecules with variations in their substituents. The biological activity of these compounds would be determined experimentally, and then a statistical model would be built to correlate the structural descriptors of the molecules with their activity.

While a specific QSAR model for 4-Aminopyridine-2-carbothioamide analogues has not been reported, a study on substituted 2-aminopyridine (B139424) derivatives as inhibitors of nitric oxide synthases provides a relevant example. nih.gov In this study, various descriptors (e.g., electronic, steric, and hydrophobic) were used to build a QSAR model. The results revealed that the presence of hydrogen bond donors and acceptors, as well as specific aliphatic and aromatic features, were important for the inhibitory activity. nih.gov

A theoretical QSAR study on 4-Aminopyridine-2-carbothioamide analogues could explore the effects of substituents at different positions of the pyridine ring and the amino group. Descriptors to consider would include:

Electronic descriptors: Hammett constants, partial atomic charges.

Steric descriptors: Molar refractivity, van der Waals volume.

Hydrophobic descriptors: LogP, solvent accessible surface area.

Topological descriptors: Connectivity indices.

The resulting QSAR model would provide valuable insights into the structural requirements for a desired biological activity, facilitating the rational design of more effective compounds.

Reaction Pathway Predictions and Transition State Analysis of 4-Aminopyridine-2-carbothioamide Transformations

Computational chemistry can be used to predict the most likely pathways for chemical reactions and to analyze the structure and energy of the transition states involved. This is crucial for understanding the synthesis of a compound and its metabolic fate.

The synthesis of 4-Aminopyridine-2-carbothioamide likely involves the reaction of a corresponding picolinonitrile or picolinamide (B142947) with a source of sulfur, such as hydrogen sulfide (B99878) or Lawesson's reagent. DFT calculations can be used to model the reaction mechanism, identify intermediates, and calculate the activation energies for each step. This can help in optimizing the reaction conditions to improve the yield and purity of the product.

In terms of metabolic transformations, the 4-aminopyridine core can undergo oxidation. For instance, studies on dalfampridine (B372708) (4-aminopyridine) have shown that it can be metabolized to 3-hydroxy-4-aminopyridine. nih.gov The carbothioamide group can also be a site for metabolic reactions, such as S-oxidation or hydrolysis to the corresponding amide.

Computational methods can be used to predict these metabolic pathways. By modeling the interaction of 4-Aminopyridine-2-carbothioamide with cytochrome P450 enzymes, it is possible to identify the most likely sites of oxidation and to estimate the relative rates of different metabolic reactions. nih.gov Transition state analysis of these enzymatic reactions can provide a detailed understanding of the catalytic mechanism.

Furthermore, theoretical studies can investigate the thermal and photochemical stability of 4-Aminopyridine-2-carbothioamide, predicting potential degradation pathways and products.

Molecular and Cellular Biological Investigations of 4 Aminopyridine 2 Carbothioamide

In Vitro Enzyme Inhibition and Activation Profiles of 4-Aminopyridine-2-carbothioamide

The in vitro effects of 4-aminopyridine (B3432731), a related compound, on cytochrome P450 (CYP450) enzymes have been evaluated. Studies using pooled human liver microsomes showed that 4-aminopyridine did not directly inhibit CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4/5 at concentrations up to 30 μM. nih.govnih.gov However, at a concentration of 30 μM, it did show a 12% inhibition of CYP2E1, with an estimated IC50 value of 125 μM. nih.govnih.gov There was no evidence of time-dependent inhibition for any of the tested CYP enzymes. nih.govnih.gov Furthermore, when evaluated in primary cultures of human hepatocytes, 4-aminopyridine showed little to no induction of CYP1A2, 2B6, 2C9, 2C19, 2E1, or 3A4/5 expression. nih.govnih.gov

Derivatives of 4-aminopyridine have been synthesized and evaluated as inhibitors of other enzyme families. For instance, a series of 4-aminopyridine-based amide derivatives were identified as dual inhibitors of tissue non-specific alkaline phosphatase (TNAP) and ecto-5'-nucleotidase (e5'NT), enzymes implicated in purinergic signaling and various pathological conditions. nih.gov One particular compound from this series demonstrated significant and selective inhibition of human TNAP with an IC50 value of 0.25 ± 0.05 µM, which was approximately 168 times more potent than the standard inhibitor suramin. nih.gov

Table 1: In Vitro Enzyme Inhibition Profile of 4-Aminopyridine

| Enzyme | Inhibition Status | IC50 (μM) | Notes |

| CYP1A2 | No significant inhibition | >30 | Tested in pooled human liver microsomes. nih.govnih.gov |

| CYP2A6 | No significant inhibition | >30 | Tested in pooled human liver microsomes. nih.govnih.gov |

| CYP2B6 | No significant inhibition | >30 | Tested in pooled human liver microsomes. nih.govnih.gov |

| CYP2C8 | No significant inhibition | >30 | Tested in pooled human liver microsomes. nih.govnih.gov |

| CYP2C9 | No significant inhibition | >30 | Tested in pooled human liver microsomes. nih.govnih.gov |

| CYP2C19 | No significant inhibition | >30 | Tested in pooled human liver microsomes. nih.govnih.gov |

| CYP2D6 | No significant inhibition | >30 | Tested in pooled human liver microsomes. nih.govnih.gov |

| CYP2E1 | Inhibition observed | ~125 | 12% inhibition at 30 μM. nih.govnih.gov |

| CYP3A4/5 | No significant inhibition | >30 | Tested in pooled human liver microsomes. nih.govnih.gov |

| h-TNAP | Significant inhibition | 0.25 ± 0.05 | For a 4-aminopyridine-based amide derivative. nih.gov |

| h-e5'NT | Inhibition observed | - | For a 4-aminopyridine-based amide derivative. nih.gov |

Receptor Binding and Ligand-Target Interaction Studies at a Molecular Level

4-Aminopyridine and its derivatives are recognized as blockers of voltage-gated potassium (Kv) channels, specifically the Kv1 family. nih.gov The mechanism involves the binding of the protonated form of the molecule to a site within the channel pore, thereby obstructing the flow of potassium ions. nih.gov This interaction is voltage-dependent, requiring the channel to be in an open conformation for the binding to occur. nih.gov

Structure-activity relationship studies have revealed that modifications at the 3-position of the 4-aminopyridine ring are permissible and can influence potency. nih.gov For example, 3-methyl-4-aminopyridine was found to be approximately 7-fold more potent than 4-aminopyridine itself. nih.gov The basicity (pKa) of the derivatives is also highly correlated with their in vivo potency. nih.gov

Molecular docking studies have been employed to understand the binding modes of 4-aminopyridine derivatives with their targets. For instance, the binding of 4-aminopyridine-based amide derivatives to tissue non-specific alkaline phosphatase has been investigated to rationalize their inhibitory activity. nih.gov Similarly, docking studies have been used to explore the interactions of 2-aminopyridine (B139424) derivatives with c-Met kinase. nih.gov In the context of halogen and interhalogen interactions, studies have shown that 4-aminopyridine can form charge-transfer complexes and ionic species through N···I+···N contacts. researchgate.net

Modulation of Cellular Pathways and Signaling Cascades in Defined Cell Culture Models

4-Aminopyridine and its derivatives have been shown to modulate various cellular pathways and signaling cascades in different cell culture models. As a potassium channel blocker, 4-aminopyridine can enhance signal transduction in neurons. nih.gov In preclinical studies, it has been suggested to stabilize myelin through the nuclear factor of activated T-cells (NFAT) pathway. nih.gov

In the context of cancer, derivatives of 4-aminopyridine have been investigated for their ability to interfere with key signaling pathways. For example, a 4-aminopyridine benzamide (B126) scaffold was optimized to identify potent and selective inhibitors of TYK2 kinase, a component of the JAK-STAT signaling pathway. nih.gov A lead compound from this series demonstrated statistically significant knockdown of the cytokine interferon-γ (IFNγ) in a mouse model, indicating that selective inhibition of TYK2 kinase can block the IL-12 pathway in vivo. nih.gov

Furthermore, in rat hippocampal slices, 4-aminopyridine is used to induce synchronous neuronal activity, a model for studying ictogenesis. nih.gov The effects of 4-aminopyridine in this model are sensitive to changes in tissue oxygenation, highlighting the importance of the cellular microenvironment in modulating its activity. nih.gov Studies on porcine granulosa cells have shown that 4-aminopyridine can inhibit basal and follicle-stimulating hormone-stimulated progesterone (B1679170) production and decrease estradiol (B170435) synthesis, suggesting an impact on steroid hormone signaling pathways. pensoft.net

Investigation of Anti-proliferative, Anti-microbial, or Anti-viral Activities in Cell-Based Assays

Anti-proliferative Activity

Derivatives of 4-aminopyridine have demonstrated anti-proliferative activity against various cancer cell lines. In one study, 4-aminopyridine-based amide derivatives showed potential anticancer activity. nih.gov Another study on pyridine-2,3-dihydrothiazole and pyridine-thiazolidin-4-one hybrids identified compounds with excellent anti-proliferative activity against hepatocellular (HepG2), laryngeal (HEp-2), and breast (MCF-7) carcinoma cell lines. nih.gov Specifically, a pyridine-5-acetyl-thiazolidin-4-one hybrid was highly active against HEp-2 cells, and a pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybrid showed excellent activity against HepG2 cells. nih.gov The anti-proliferative activity of pyridine (B92270) derivatives is influenced by the presence and position of functional groups such as -OMe, -OH, -C=O, and -NH2. nih.gov

Table 2: Anti-proliferative Activity of Selected Pyridine Derivatives

| Compound Type | Cell Line | Activity | Reference |

| Pyridine-5-acetyl-thiazolidin-4-one hybrid | HEp-2 | Excellent | nih.gov |

| Pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybrid | HepG2 | Excellent | nih.gov |

| 4-Aminopyridine-based amide derivatives | - | Potential anticancer activity | nih.gov |

Anti-microbial and Anti-fungal Activity

A series of 4-alkylthiopyridine-2-carbothioamides have been synthesized and evaluated for their in vitro antimicrobial activity. nih.gov These compounds exhibited good antimycobacterial activity against Mycobacterium tuberculosis, Mycobacterium kansasii, Mycobacterium avium, and Mycobacterium fortuitum, with their activity being influenced by the hydrophobicity of the alkyl group. nih.gov A moderate antifungal activity was observed against Trichophyton mentagrophytes. nih.gov

In another study, novel salts derived from 2-aminopyridine and their Cu(II) complexes were tested for anti-microbial and anti-fungal activities. journalskuwait.org They showed activity against Escherichia coli, Enterococcus faecalis, Staphylococcus aureus, Candida albicans, Candida parapsilosis, and Candida krusei. journalskuwait.org

Anti-viral Activity

The anti-viral potential of compounds related to 4-aminopyridine-2-carbothioamide has been explored in cell-based assays. For instance, certain thiosemicarbazone derivatives have been investigated for their antiviral properties. While specific data on 4-aminopyridine-2-carbothioamide is limited in the provided context, the broader class of pyridine and thioamide derivatives has shown promise. Cell-based assays are crucial for determining the intracellular potency of anti-viral drug candidates. nih.gov These assays can range from monitoring the replication of intact viruses to assessing the activity of specific viral proteins. nih.govresearchgate.net

Mechanistic Elucidation of Biological Responses Induced by 4-Aminopyridine-2-carbothioamide in Preclinical Cell Models

The biological responses to 4-aminopyridine and its derivatives are primarily initiated by the blockade of voltage-gated potassium channels. nih.gov This action leads to a prolongation of the action potential, which in turn enhances neurotransmitter release at synapses and neuromuscular junctions. nih.govwikipedia.org In demyelinated axons, this mechanism helps to restore nerve impulse conduction. nih.gov

Beyond its primary effect on potassium channels, 4-aminopyridine has been shown to potentiate voltage-gated Ca2+ channel currents, an effect that is independent of its action on potassium channels. wikipedia.org This suggests a more complex mechanism of action involving direct or indirect modulation of calcium signaling.

In the context of neuroinflammation, 4-aminopyridine may exert immunomodulatory effects by targeting Kv1.3 channels expressed on microglia and T-cells. nih.gov Furthermore, its potential to stabilize myelin via the NFAT pathway points to a role in neuroprotection. nih.gov

In cancer cell models, the anti-proliferative effects of pyridine derivatives are being elucidated. For example, pyridine-2,3-dihydrothiazole and pyridine-thiazolidin-4-one hybrids have been identified as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and glycogen (B147801) synthase kinase 3β (GSK3β), two key enzymes in cell cycle regulation and signaling. nih.gov Molecular docking studies have helped to visualize the binding interactions of these compounds within the active sites of their target enzymes. nih.gov

Exploration in Advanced In Vitro and Organoid Models of Disease (e.g., 3D cell culture)

The use of advanced in vitro models, such as 3D cell cultures and organoids, is becoming increasingly important for studying disease and testing drug efficacy. nih.govnih.gov These models more accurately replicate the physiological microenvironment compared to traditional 2D cell cultures. nih.govnih.gov For instance, 3D hepatic spheroids and human liver microtissues are being used to assess drug-induced hepatotoxicity with greater sensitivity. nih.gov

Brain organoids, which are self-organized 3D aggregates derived from stem cells, provide a platform to model neurodevelopmental and neurodegenerative diseases. nih.gov These models can be used to study the effects of compounds like 4-aminopyridine on neuronal activity and network function in a more physiologically relevant context. For example, brain organoids have been used to model the effects of genetic mutations associated with diseases and to test potential therapeutic interventions. nih.gov The development of assembloids, which combine different brain region-specific organoids, allows for the investigation of more complex neural circuits. nih.gov While specific studies on 4-aminopyridine-2-carbothioamide in these advanced models are not detailed in the provided search results, the infrastructure and methodologies are in place to explore its effects on disease-relevant pathways in a more sophisticated manner.

Structure Activity Relationship Sar and Ligand Design Principles for 4 Aminopyridine 2 Carbothioamide Scaffold

Systematic Exploration of Substituent Effects on the Biological Activity of 4-Aminopyridine-2-carbothioamide Derivatives

The biological activity of derivatives based on the 4-aminopyridine (B3432731) scaffold is highly sensitive to the nature and position of various substituents. Systematic exploration has revealed critical insights into optimizing the potency and selectivity of these compounds.

Research on 4-aminopyridine analogues as potassium channel blockers has demonstrated that modifications to the pyridine (B92270) ring significantly impact their activity. For instance, the introduction of a methyl group at the 3-position of 4-aminopyridine resulted in a seven-fold increase in potency compared to the parent compound. nih.gov Conversely, placing a trifluoromethyl group at the 2-position led to a drastic 60-fold reduction in activity. nih.gov These findings underscore the importance of both the electronic and steric properties of substituents in modulating the interaction with the target protein.

In a different context, studies on 4-amino-2-thiopyrimidine derivatives as platelet aggregation inhibitors have also highlighted the influence of substituents. nih.govresearchgate.net While not identical to the 4-aminopyridine-2-carbothioamide scaffold, the shared aminopyrimidine core provides relevant insights. In one study, derivatives bearing a 2-aminoethyl group at the 2-position showed the highest potency in inhibiting platelet aggregation. nih.gov Specifically, one compound in this series demonstrated a 91% inhibition of ADP-induced platelet aggregation. nih.gov This suggests that the nature of the substituent at this position plays a crucial role in the compound's biological effect.

The following table summarizes the observed effects of different substituents on the biological activity of 4-aminopyridine and related aminopyrimidine derivatives:

| Scaffold | Substituent Position | Substituent | Observed Effect on Biological Activity | Reference |

| 4-Aminopyridine | 3 | Methyl (-CH3) | ~7-fold more potent than 4-aminopyridine | nih.gov |

| 4-Aminopyridine | 3 | Methoxy (-OCH3) | ~3- to 4-fold less potent than 4-aminopyridine | nih.gov |

| 4-Aminopyridine | 3 | Trifluoromethyl (-CF3) | ~3- to 4-fold less potent than 4-aminopyridine | nih.gov |

| 4-Aminopyridine | 2 | Trifluoromethyl (-CF3) | ~60-fold less active than 4-aminopyridine | nih.gov |

| 6-Amino-2-thio-3H-pyrimidin-4-one | 2 | 2-Aminoethyl | Highest potency in inhibiting platelet aggregation | nih.gov |

| 6-Amino-2-thio-3H-pyrimidin-4-one | 2 | 2-Chlorobenzyl | Did not show good inhibitory activity | nih.gov |

These examples clearly illustrate that even minor chemical modifications can lead to substantial changes in biological activity, emphasizing the need for a systematic and rational approach to substituent selection in the design of new 4-aminopyridine-2-carbothioamide derivatives.

Pharmacophore Modeling and Ligand-Based Design Utilizing the 4-Aminopyridine-2-carbothioamide Framework

Pharmacophore modeling and ligand-based design are powerful computational tools that leverage the structural information of known active molecules to identify new compounds with similar biological activities. nih.govnih.gov These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown. For the 4-aminopyridine-2-carbothioamide framework, these methods can help elucidate the key chemical features required for activity and guide the design of novel derivatives.

Ligand-based drug design has been successfully applied to discover novel inhibitors for various targets. For instance, a series of 4,6-disubstituted 2-aminopyrimidines were identified as inhibitors of the Receptor for Advanced Glycation End products (RAGE) using this approach. nih.gov This success with a related aminopyrimidine scaffold suggests the potential of applying similar strategies to the 4-aminopyridine-2-carbothioamide framework.

The process of pharmacophore modeling typically involves identifying the common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that are essential for the biological activity of a set of known active compounds. nih.gov Once a pharmacophore model is developed and validated, it can be used to screen large virtual libraries of compounds to identify new potential hits that match the pharmacophoric features.

For the 4-aminopyridine-2-carbothioamide scaffold, a hypothetical pharmacophore model could include:

A hydrogen bond donor feature from the 4-amino group.

A hydrogen bond acceptor feature from the pyridine nitrogen.

A hydrogen bond donor/acceptor feature from the carbothioamide group.

Potential hydrophobic or aromatic features depending on the substituents on the pyridine ring and the thioamide nitrogen.

The development of a robust pharmacophore model requires a set of molecules with a good range of biological activities. nih.gov The model's predictive power can be validated using a test set of compounds with known activities. nih.gov This validated model can then be used to guide the synthesis of new derivatives with a higher probability of being active.

Rational Design and Synthesis of Novel Analogues with Enhanced Target Selectivity

A key strategy in rational design is to exploit structural differences between the target of interest and other related proteins. For example, in the development of TYK2 inhibitors based on a 4-aminopyridine benzamide (B126) scaffold, structure-based design was used to introduce modifications that improved selectivity over other Janus kinases (JAKs). nih.gov The introduction of a 2,6-dichloro-4-cyanophenyl group and a (1R,2R)-2-fluorocyclopropylamide moiety led to compounds with enhanced TYK2 potency and selectivity against JAK1 and JAK2. nih.gov

The synthesis of these rationally designed analogues often involves multi-step chemical processes. For instance, the synthesis of pyrazoline derivatives containing a carbothioamide or carboxamide moiety involves the cyclization of chalcones with thiosemicarbazide (B42300) or semicarbazide. nih.gov Similarly, the synthesis of novel tetrabromophthalimide derivatives as multi-target inhibitors involved specific chemical reactions to introduce desired functional groups. rsc.org

The following table outlines examples of rational design approaches and the resulting improvements in target selectivity:

| Scaffold | Design Strategy | Modification | Outcome | Reference |

| 4-Aminopyridine benzamide | Structure-based design for TYK2 inhibitors | 2,6-dichloro-4-cyanophenyl and (1R,2R)-2-fluorocyclopropylamide | Improved TYK2 potency and selectivity over JAK1 and JAK2 | nih.gov |

| 1H-Pyrazole-3-carboxamide | Modification of a known FLT3 inhibitor | Introduction of specific substituents | Strong activity against FLT3 and its mutants | semanticscholar.org |

By applying these principles to the 4-aminopyridine-2-carbothioamide scaffold, researchers can systematically modify the core structure to optimize interactions with the desired target while minimizing binding to off-targets, thereby engineering novel compounds with enhanced therapeutic potential.

Bioisosteric Replacements and Scaffold Hopping Strategies Applied to 4-Aminopyridine-2-carbothioamide

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to optimize drug-like properties, circumvent patent limitations, and discover novel chemical classes with similar biological activities. cambridgemedchemconsulting.comniper.gov.in These techniques can be effectively applied to the 4-aminopyridine-2-carbothioamide scaffold to generate new analogues with improved characteristics.

Bioisosteric replacement involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a new molecule with similar or improved biological activity. cambridgemedchemconsulting.comdrughunter.com The goal is often to enhance potency, selectivity, metabolic stability, or pharmacokinetic properties. cambridgemedchemconsulting.com

Common bioisosteric replacements include:

Fluorine for Hydrogen: This substitution can alter electronic properties and block metabolic pathways. u-tokyo.ac.jp

Hydroxyl for Amino Group: These groups can have similar hydrogen bonding capabilities. u-tokyo.ac.jp

Thioamide for Amide: The replacement of the carbonyl oxygen in an amide with sulfur to form a thioamide can influence bond angles, polarity, and metabolic stability. This is directly relevant to the carbothioamide moiety in the parent scaffold.

Ring Bioisosteres: Replacing a phenyl ring with a pyridyl or thiophene (B33073) ring can impact metabolic stability and solubility. niper.gov.in

For the 4-aminopyridine-2-carbothioamide scaffold, the thioamide group itself can be considered a bioisostere of a carboxamide. The sulfur atom is less electronegative and more polarizable than oxygen, which can affect hydrogen bonding and interactions with the target protein. Furthermore, the pyridine ring can be replaced with other heterocycles to explore new chemical space. For instance, 2-aminopyrimidin-4(1H)-one has been successfully used as a bioisostere for urea (B33335) in the development of CXCR2 antagonists. nih.gov

Scaffold hopping is a more drastic approach that involves replacing the central core of a molecule with a structurally different scaffold while maintaining the essential pharmacophoric features. niper.gov.inresearchgate.net This strategy can lead to the discovery of entirely new classes of compounds with potentially improved properties. niper.gov.in

An example of scaffold hopping is the replacement of a 2-aminoimidazole scaffold with a 2-aminopyrimidine (B69317) to generate new anti-biofilm agents. nih.gov This change in the core heterocycle led to compounds with significant activity. nih.gov Similarly, a scaffold hopping approach from known antimycobacterial agents led to the design of a new series of 4-aminoquinazolines with potent activity. nih.gov

For the 4-aminopyridine-2-carbothioamide scaffold, a scaffold hopping strategy could involve replacing the 4-aminopyridine core with other heterocyclic systems known to be present in biologically active molecules, such as quinoline, quinazoline, or pyrazole, while retaining the carbothioamide side chain or a bioisosteric equivalent.

The following table provides examples of bioisosteric replacements and scaffold hopping strategies:

| Strategy | Original Scaffold/Group | Replacement Scaffold/Group | Application Example | Reference |

| Bioisosteric Replacement | Urea | 2-Aminopyrimidin-4(1H)-one | Discovery of CXCR2 antagonists | nih.gov |

| Bioisosteric Replacement | Phenyl ring | Pyridyl or Pyrimidyl ring | Increased metabolic stability | niper.gov.in |

| Scaffold Hopping | 2-Aminoimidazole | 2-Aminopyrimidine | Development of MRSA biofilm inhibitors | nih.gov |

| Scaffold Hopping | Known antimycobacterial agents | 4-Aminoquinazoline | Discovery of new antimycobacterial compounds | nih.gov |

Future Research Trajectories and Emerging Interdisciplinary Applications of 4 Aminopyridine 2 Carbothioamide

Integration into Advanced Materials Science and Supramolecular Chemistry

There is currently no published research detailing the integration of 4-Aminopyridine-2-carbothioamide into advanced materials or its application in supramolecular chemistry. The unique structural features of this compound, including the aminopyridine core and the carbothioamide group, theoretically offer potential for forming specific intermolecular interactions, such as hydrogen bonding and coordination with metal ions. These properties are fundamental to the design of novel materials and supramolecular assemblies. However, without experimental or theoretical studies, any potential applications in areas like metal-organic frameworks (MOFs), functional polymers, or self-assembling systems remain speculative.

Development of 4-Aminopyridine-2-carbothioamide-Based Probes for Chemical Biology and Biosensing Applications

The development and application of 4-Aminopyridine-2-carbothioamide as a chemical probe or in biosensing are not described in the current scientific literature. Chemical probes are essential tools for studying biological processes, and molecules with specific binding properties and detectable signals are of high interest. While the pyridine (B92270) and amino functionalities could serve as interaction points with biological targets, and the carbothioamide group could potentially be modified for signaling purposes, no research has been reported to validate these possibilities for 4-Aminopyridine-2-carbothioamide.

Advancements in High-Throughput Screening and Combinatorial Chemistry Methodologies for 4-Aminopyridine-2-carbothioamide Libraries

Information regarding high-throughput screening (HTS) or the development of combinatorial chemistry libraries specifically for 4-Aminopyridine-2-carbothioamide is not available. HTS and combinatorial chemistry are powerful methods for discovering new bioactive compounds. The creation of a library of derivatives based on the 4-Aminopyridine-2-carbothioamide scaffold would be a necessary first step to explore its potential in drug discovery or other applications. However, there are no reports of such libraries having been synthesized or screened.

Exploration in Underexplored Biological Systems and Pathways (pre-clinical)

There are no pre-clinical studies reported in the scientific literature that investigate the effects of 4-Aminopyridine-2-carbothioamide in any biological system or pathway. While the parent compound, 4-aminopyridine (B3432731), is a known potassium channel blocker with clinical applications nih.gov, it cannot be assumed that 4-Aminopyridine-2-carbothioamide possesses similar biological activities. The introduction of the carbothioamide group at the 2-position of the pyridine ring would significantly alter the molecule's electronic and steric properties, likely leading to a different pharmacological profile. Without pre-clinical data, its biological targets and potential therapeutic effects remain unknown.

Synergistic Approaches Combining Experimental and Computational Research on 4-Aminopyridine-2-carbothioamide

A synergistic approach combining experimental and computational research has not been applied to 4-Aminopyridine-2-carbothioamide, as evidenced by the lack of publications in this area. Computational methods, such as density functional theory (DFT) calculations and molecular docking, are valuable for predicting the properties and interactions of molecules, thereby guiding experimental work. researchgate.net While such studies have been performed on related aminopyridines and other carbothioamide-containing compounds nih.govmdpi.com, no specific computational data exists for 4-Aminopyridine-2-carbothioamide.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-aminopyridine-2-carbothioamide derivatives, and how are they characterized?

- Methodological Answer : Derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, intermediates like 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine are prepared by reacting precursors with NaH or magnesium in THF/EtOH, followed by column chromatography purification . Characterization involves -NMR to confirm substituent positions (e.g., coupling constants for fluorine in fluorinated analogs) and HPLC for purity assessment .

Q. What safety protocols are critical when handling 4-aminopyridine-2-carbothioamide and its analogs?

- Methodological Answer : Use fume hoods to avoid inhalation, and wear nitrile gloves to prevent dermal exposure. In case of contact, rinse eyes with water for 15 minutes and seek medical attention. Fire hazards require alcohol-resistant foam or dry chemical extinguishers. Always consult safety data sheets for specific handling guidelines .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

- Methodological Answer : -NMR and -NMR (for fluorinated analogs) are critical for confirming regiochemistry and substituent orientation. For example, -NMR chemical shifts between -220 to -230 ppm indicate fluorine proximity to electron-withdrawing groups . Mass spectrometry (MS) and IR spectroscopy further validate molecular weight and functional groups (e.g., thioamide C=S stretch at ~1250 cm) .

Advanced Research Questions

Q. How can researchers resolve low yields in the synthesis of fluorinated 4-aminopyridine-2-carbothioamide analogs?

- Methodological Answer : Optimize reaction conditions by adjusting solvent polarity (e.g., THF vs. EtO) and temperature. For example, fluorination using BrCHCHF in EtO at 0°C improves yields by minimizing side reactions. Post-synthetic purification via silica gel chromatography with gradient elution (hexane/EtOAc) enhances purity .

Q. What strategies address contradictions in spectral data for structurally similar derivatives?

- Methodological Answer : Cross-validate using complementary techniques:

- Scenario : Overlapping -NMR peaks for methyl and amine groups.

- Resolution : Use -NMR DEPT-135 to distinguish CH (positive phase) from NH (no signal). Alternatively, perform 2D-COSY to resolve coupling networks .

Q. How do electronic effects influence the bioactivity of 4-aminopyridine-2-carbothioamide derivatives?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO, -F) to enhance thioamide reactivity. For antiplasmodial activity, fluorinated analogs show improved binding to parasitic enzymes due to increased electronegativity and hydrophobic interactions. SAR studies suggest substituents at the pyridine 4-position are critical for potency .

Q. What computational tools predict viable synthetic pathways for novel derivatives?

- Methodological Answer : Use AI-driven retrosynthesis platforms (e.g., Template_relevance Reaxys) to identify one-step routes. For example, coupling 2-aminopyridine with thiocarbamoyl chloride under basic conditions (pH 9–10) is a high-probability pathway predicted by reaction databases .

Q. How can thermodynamic data (e.g., ΔfH°gas) guide solvent selection for recrystallization?

- Methodological Answer : High enthalpy of formation (ΔfH°gas > 150 kJ/mol) indicates polar solvents (e.g., DMF, DMSO) are optimal for dissolving hydrophobic derivatives. Cooling crystallization at 4°C in ethanol/water mixtures (70:30) maximizes yield for thermally stable compounds .

Q. What degradation pathways occur under accelerated stability testing, and how are they monitored?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.